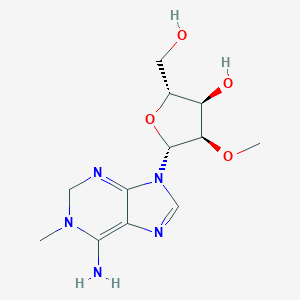

2'-O-Methyl-1-methyladenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZGKVIDNBLRBI-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238411 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91101-00-7 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and characterization of 2'-O-Methyl-1-methyladenosine.

Unlocking the Dual-Modified Code: A Technical Guide to 2'-O-Methyl-1-methyladenosine ( )

Executive Summary

2'-O-Methyl-1-methyladenosine (

This guide provides a rigorous technical characterization of

Chemical Identity & Structural Logic

The Dual-Methylation Motif

-

N1-Methylation (

): Adds a positive charge to the nucleobase under physiological pH and blocks the Watson-Crick interface, preventing base pairing with Thymine/Uracil. This creates a "hard stop" for reverse transcriptases during sequencing. -

2'-O-Methylation (

): Occurs on the ribose backbone, conferring resistance to nucleolytic cleavage (e.g., by hydrolytic enzymes) and favoring the C3'-endo ribose pucker, which stabilizes RNA structure.

The convergence of these two modifications creates a hyper-stable, rigid nucleotide often found in the T

Structural Visualization

The following diagram illustrates the enzymatic convergence required to synthesize

Figure 1: Biosynthetic convergence of N1-methylation and 2'-O-methylation pathways yielding the dual-modified

Biological Context & Discovery[1][2]

From tRNA Stability to Cancer Biomarker

While

-

tRNA Biology: In human tRNA,

at position 58 is critical for the stability of the tertiary structure. The addition of 2'-O-methylation ( -

Serum Biomarker Discovery (2021): A pivotal study utilizing HILIC-MS/MS identified

(alongside

Functional Implications

| Feature | Biological Impact | Mechanism |

| Translation | Stalling/Termination | The N1-methyl group blocks base pairing, causing ribosome or RT stalling. |

| Stability | Nuclease Resistance | 2'-O-methylation protects the phosphodiester bond from hydrolytic attack. |

| Immunity | Self-Recognition | Modifications at the 5' end (if present) can mimic "self" RNA, evading RIG-I sensing. |

Technical Protocol: Detection & Quantification

The detection of

Protocol: HILIC-MS/MS Quantification

This protocol is designed for the absolute quantification of

Reagents:

-

Nucleoside Standards:

, -

Enzymes: Nuclease P1, Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (CIP).

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

Step-by-Step Workflow:

-

Sample Preparation (Digestion):

-

Incubate 1-5 µg of RNA (or 100 µL serum) with Nuclease P1 (1 U) in 20 mM NH

OAc buffer (pH 5.3) at 42°C for 2 hours. -

Add SVP (0.002 U) and CIP (1 U) with digestion buffer (100 mM NH

HCO -

Why: This converts RNA polymers into individual nucleosides. P1/SVP breaks the backbone; CIP removes the phosphate group to allow MS detection of the nucleoside.

-

-

Extraction:

-

Add 3 volumes of ice-cold acetonitrile (ACN) to precipitate proteins/enzymes.

-

Centrifuge at 12,000

g for 15 min at 4°C. Collect supernatant. -

Evaporate to dryness (SpeedVac) and reconstitute in 90% ACN/Water.

-

-

LC-MS/MS Settings (HILIC Mode):

-

Mobile Phase A: 10 mM NH

OAc in H -

Mobile Phase B: 10 mM NH

OAc in 90% ACN. -

Gradient: 90% B to 40% B over 12 minutes.

-

Detection: Positive Ion Mode (ESI+). Monitor MRM transition for

(Precursor

-

Validation Check:

-

must be chromatographically separated from

Workflow Diagram

Figure 2: Analytical workflow for the extraction and mass spectrometric quantification of

Future Outlook & Drug Development

The characterization of

-

Eraser Targeting: Enzymes like ALKBH3 (and potentially FTO) can demethylate N1-methylated adenines. Inhibiting these erasers in cancer cells—where tRNA stability is crucial for high proliferation rates—could induce "tRNA instability stress," leading to apoptosis.

-

Biomarker Panels: Including

in liquid biopsy panels for colorectal cancer could enhance sensitivity when combined with CEA or CA19-9 markers.

References

-

Discovery of m1Am in Serum

-

m1A Biology & Detection

-

tRNA Modification Mechanisms

-

Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research (2022). Link

-

-

Enzymatic Mapping

-

Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts. Molecular Cell (2017). Link

-

Sources

- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 2. City product details_1-Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

Natural occurrence of 2'-O-Methyl-1-methyladenosine in different RNA species.

Technical Guide: The Occurrence and Analysis of 2'-O-Methyl-1-methyladenosine ( ) in RNA[1]

Executive Summary

2'-O-Methyl-1-methyladenosine (

Its primary significance in modern biotechnology lies in synthetic mRNA therapeutics , where it serves as a tool to modulate immunogenicity and stability. This guide explores the chemical nature of

Part 1: Chemical & Structural Basis[1]

Molecular Architecture

-

Base Modification (

): A methyl group at the N1 position creates a positive charge (quaternary ammonium) at physiological pH, blocking Watson-Crick base pairing.[1] -

Ribose Modification (

): A methyl group at the 2'-OH position confers resistance to nucleolytic cleavage and stabilizes the C3'-endo sugar pucker.[1]

This dual modification renders the nucleotide positively charged and chemically inert to standard base-pairing, significantly altering local RNA structure.[1]

The "Ghost" Modification vs.

The structural isomer

Table 1: Structural Comparison of Dimethyladenosine Isomers

| Feature | ||

| Methylation Sites | N1 (Base) + 2'-OH (Ribose) | N6 (Base) + 2'-OH (Ribose) |

| Charge at pH 7.4 | Positive (+) (Quaternary amine) | Neutral |

| Base Pairing | Blocks Watson-Crick (Hoogsteen favored) | Allows Watson-Crick (with destabilization) |

| Natural Abundance | Trace / Below Detection (Mammalian) | High (mRNA Cap 1 Structure) |

| Enzymatic Origin | Unknown/Promiscuous | PCIF1 (Cap-specific methyltransferase) |

Part 2: Biological Occurrence & Functional Niches

The mRNA Cap Controversy

In eukaryotic mRNA, the first nucleotide after the 7-methylguanosine cap is often methylated at the 2'-O position (Cap 1).[1] If this nucleotide is Adenosine, it is typically

-

Current Consensus: High-sensitivity Mass Spectrometry (CapQuant) has confirmed that

is not a major constituent of the mammalian mRNA cap.[1] If present, it exists at frequencies <1 in 100,000 transcripts. -

Significance: The presence of

promotes mRNA stability and translation. The hypothetical presence of

tRNA and rRNA: The Likely Reservoirs

While rare in mRNA,

-

tRNA:

is abundant at positions 9, 14, and 58.[1][2] -

Synthetic Biology: In synthetic mRNA manufacturing,

is incorporated to evade innate immune sensors (like TLR7/8) that recognize unmodified RNA.[1]

Part 3: The Dimroth Rearrangement (Critical Analytical Challenge)

A major hurdle in identifying

Implication: Many early reports of

Mechanism of Conversion

-

Nucleophilic Attack: Hydroxide ions (

) attack the C2 position of the adenine ring.[1] -

Ring Opening: The pyrimidine ring opens, allowing bond rotation.

-

Recyclization: The ring closes, placing the methyl group on the exocyclic amine (N6).

Figure 1: The Dimroth Rearrangement pathway converting m1Am to m6Am under alkaline conditions.[1][3][4][5]

Part 4: Detection & Quantification Methodologies

To accurately detect

Recommended Workflow: LC-MS/MS

Protocol Overview:

-

Enzymatic Digestion (Neutral pH): Use Nuclease P1 and Snake Venom Phosphodiesterase at pH 7.0–7.5. Avoid NaOH or

hydrolysis. -

LC Separation: Use a Reverse-Phase C18 column.[1]

typically elutes earlier than -

Mass Spectrometry: Monitor the parent ion (

296.1

Table 2: Analytical Parameters for m1Am Detection

| Parameter | Value / Condition |

| Precursor Ion ( | 296.13 Da |

| Fragment Ion (Base) | 150.08 Da ( |

| Differentiation | Retention Time is critical.[1] |

| Digestion Buffer | Ammonium Acetate (pH 5.[1]3) or Tris-HCl (pH 7.[1]5) |

| Control | Spike-in synthetic |

Analytical Decision Tree

Figure 2: Workflow for distinguishing m1Am from m6Am using LC-MS/MS.

References

-

Modomics Database. "1-methyladenosine (m1A) and derivatives."[1] Genesilico.pl. Link

-

Sendinc, E., et al. (2019).[1] "PCIF1 Catalyzes m6Am mRNA Methylation to Regulate Gene Expression." Molecular Cell. Link

-

Mauer, J., et al. (2017).[1] "Reversible methylation of m6Am in the 5' cap controls mRNA stability." Nature. Link[1]

-

Grozhik, A.V., & Jaffrey, S.R. (2018).[1] "Distinguishing RNA modifications from noise." Nature Chemical Biology. Link

-

Dominissini, D., et al. (2016).[1] "The dynamic N1-methyladenosine methylome in eukaryotic mRNA." Nature. Link[1]

Sources

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. A Census and Categorization Method of Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]

Evolution of 2'-O-methylation and N1-methyladenosine Writers and Erasers: A Technical Guide

Executive Summary: The Static Guardian and the Dynamic Disruptor

In the expanding landscape of epitranscriptomics, two modifications stand as polar opposites in function and evolutionary intent: 2'-O-methylation (Nm) and N1-methyladenosine (m1A) .

Nm acts as the "Static Guardian," a phylogenetically ancient modification primarily evolved to stabilize ribosomal RNA (rRNA) and mark eukaryotic mRNA as "self" to evade innate immunity. Its deposition is generally considered permanent, lacking dedicated erasers, thereby serving as a hard-coded stamp of maturation.

Conversely, m1A is the "Dynamic Disruptor." By introducing a positive charge and blocking Watson-Crick base pairing, m1A dramatically alters RNA structure. Unlike Nm, m1A is governed by a reversible system of writers (TRMTs) and erasers (ALKBH family), making it a potent, tunable regulator of translation and stability in cancer and development.

This guide analyzes the structural evolution, catalytic mechanisms, and therapeutic utility of these opposing systems.

Part 1: 2'-O-Methylation (Nm) – The Ribose Guardian

Evolutionary Origins and Biological Function

Nm is ubiquitous across Archaea, Bacteria, and Eukarya. Its primary evolutionary driver was likely the stabilization of the peptidyl transferase center in rRNA against hydrolysis. In eukaryotes, this function expanded to the mRNA 5' cap (Cap 1 structures) to prevent recognition by pattern recognition receptors like RIG-I and MDA5.

-

Mechanism : Transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the ribose moiety.

-

Consequence : Increases thermodynamic stability (endo-conformation of ribose), blocks hydrolytic cleavage by alkalis and nucleases, and disrupts hydrogen bonding in the minor groove.

The Writer Machinery

The deposition of Nm is carried out by two distinct classes of enzymes:[1][2]

A. The Fibrillarin (FBL) Complex (RNA-Guided)

In the nucleolus, FBL methylates rRNA. It does not act alone but requires a ribonucleoprotein (RNP) complex.

-

Guide : C/D box snoRNAs provide specificity via base-pairing with the target rRNA.

-

Scaffold : NOP56, NOP58, and 15.5K proteins position the RNA.[1]

-

Catalysis : FBL utilizes a Rossmann-fold SAM-binding domain.

-

Evolution : Archaeal FBL utilizes L7Ae and Nop5, showing remarkable structural conservation. Eukaryotic FBL acquired a Glycine-Arginine Rich (GAR) domain, essential for nucleolar localization and interaction with viral proteins.

B. Standalone Methyltransferases (Protein-Guided)

Specific to mRNA caps and tRNAs, these do not use guide RNAs.

-

CMTR1 (Cap1) : Methylates the first transcribed nucleotide.[3] Essential for distinguishing "self" mRNA.

-

CMTR2 (Cap2) : Methylates the second nucleotide.[3]

-

FTSJ Family : FTSJ1 (tRNA) and FTSJ3 (rRNA/mRNA) recognize specific structural motifs.

The "Missing" Eraser

To date, no dedicated Nm demethylase has been validated .

-

Hypothesis : The thermodynamic stability of the O-methyl ether bond is high. Evolutionarily, Nm serves as a checkpoint of completion (e.g., a mature ribosome or a capped mRNA). Removing it would likely trigger degradation rather than regulation.

-

Implication : Nm levels are regulated by the expression of writers (FBL/snoRNAs) and the turnover of the RNA itself, not by active removal.[1]

Part 2: N1-Methyladenosine (m1A) – The Structural Disruptor

Evolutionary Origins and Biological Function

m1A is prevalent in tRNA (position 58) to stabilize the T-loop tertiary structure. In mRNA, it is rare but potent.

-

Mechanism : Methylation at the N1 position of adenine.[4][5][6]

-

Consequence : The methyl group sterically blocks the Watson-Crick interface and introduces a positive charge. This halts reverse transcription (causing "drop-off" or mutation) and blocks translation scanning, often repressing protein synthesis.

The Writer Machinery

m1A writers belong to the TRMT family, evolving from bacterial tRNA methyltransferases.[7]

| Writer Complex | Substrate | Localization | Disease Link |

| TRMT6/TRMT61A | tRNA (T-loop), mRNA (CDS/5'UTR) | Cytosol/Nucleus | Overexpressed in HCC, Glioma |

| TRMT61B | mt-tRNA, mt-mRNA | Mitochondria | Mitochondrial disorders |

| TRMT10C | mt-tRNA (position 9) | Mitochondria | Components of RNase P |

-

Catalysis : TRMT61A is the catalytic subunit containing the SAM-binding pocket. TRMT6 acts as the scaffold, ensuring correct tRNA folding for methylation.

The Eraser Machinery

Unlike Nm, m1A is reversible.[7] The erasers are Fe(II)/α-ketoglutarate-dependent dioxygenases derived from the bacterial AlkB family.

-

ALKBH1 : Primarily acts on tRNA (m1A58). Modulates translation initiation by altering tRNA availability.

-

ALKBH3 (PCA-1) : The primary mRNA m1A demethylase .

-

Specificity : Prefers single-stranded RNA (ssRNA). It creates a "bubble" around the active site (Thr133, Asp194) to flip the methylated base for oxidative demethylation.

-

Mechanism : Oxidizes the methyl group to a hydroxymethyl intermediate, which spontaneously releases formaldehyde to restore Adenine.

-

Part 3: Comparative Visualization

Evolutionary & Functional Divergence

The following diagram illustrates the divergent paths of Nm and m1A machineries.

Figure 1: Evolutionary divergence of Nm (Blue) as a stability factor and m1A (Red) as a dynamic regulator derived from DNA repair enzymes.

Part 4: Experimental Methodologies

RiboMeth-seq (Detecting Nm)

Standard reverse transcription cannot detect Nm because it does not cause a stop. RiboMeth-seq exploits the resistance of the 2'-O-methylated bond to alkaline hydrolysis.[8][9]

Protocol Workflow:

-

Fragmentation : Subject total RNA to alkaline hydrolysis (pH 9.6, 95°C).

-

Logic: Phosphodiester bonds adjacent to 2'-OH are cleaved. Bonds adjacent to 2'-O-Me are protected.[10]

-

-

Library Prep : Ligate adapters to fragments.

-

Sequencing : Deep sequencing (Illumina).

-

Analysis : Map reads to the reference.

-

Signal: Calculate the "RiboMeth Score" (RMS). A sharp drop in 5' and 3' read ends at a specific nucleotide indicates protection (methylation).

-

m1A-MAP (Detecting m1A)

Because m1A blocks RT, traditional sequencing shows a "pile-up" of truncated reads. However, this is indistinguishable from structural stops. m1A-MAP uses an evolved Reverse Transcriptase (TGIRT or HIV-RT variants) to induce mutations rather than stops.

Protocol Workflow:

-

Demethylation Control : Split sample into Input vs. ALKBH3-treated (negative control).

-

IP Enrichment : Use anti-m1A antibody to enrich m1A+ fragments (optional but recommended for low abundance).

-

Reverse Transcription : Use TGIRT-III (thermostable group II intron RT).

-

Condition: High processivity allows the enzyme to read through the m1A block.

-

Result: The enzyme incorporates a mismatch (mutation) at the m1A site due to disrupted base pairing.

-

-

Analysis : Identify sites with high mutation rates that disappear in the ALKBH3-treated control.

Part 5: Therapeutic Implications[7][11]

Targeting Writers in Cancer

-

TRMT6/61A in HCC : This complex is frequently overexpressed in Hepatocellular Carcinoma.[7] It methylates a subset of tRNAs that drive the translation of oncogenic transcripts (e.g., PPARδ).[7]

-

Strategy: Small molecule inhibitors of the TRMT61A catalytic pocket.

-

-

Fibrillarin in Breast Cancer : FBL overexpression alters rRNA methylation patterns, changing the ribosome's fidelity to favor IRES-dependent translation of oncogenes (e.g., IGF1R).

-

Strategy: RNAi or peptides targeting the FBL-snoRNA interface.

-

Targeting Erasers

-

ALKBH3 in Fibrosis and Cancer : ALKBH3 demethylates m1A on key transcripts (e.g., CSF-1), stabilizing them and promoting invasion.

-

Drug Candidates: Novel ALKBH3 inhibitors are in preclinical development to block this oxidative demethylation, restoring m1A-mediated suppression of oncogenes.

-

mRNA Therapeutics (The Cap 1 Standard)

For mRNA vaccines (like COVID-19 vaccines), 2'-O-methylation of the first nucleotide (Cap 1) is non-negotiable.

-

Reasoning : Unmethylated (Cap 0) mRNA activates RIG-I, leading to interferon production that suppresses antigen translation.

-

Production : In vitro transcription (IVT) reactions now routinely use recombinant CMTR1 (or Vaccinia virus enzyme) to ensure 100% Cap 1 status.

References

-

Newton, K. et al. (2020).[1] Structural and functional roles of 2′-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Current Opinion in Structural Biology. Link[1]

-

Dominissini, D. et al. (2016). The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA. Nature. Link

-

Krogh, N. et al. (2016). RiboMeth-seq: Profiling of 2'-O-Me in RNA.[9][10][11][12][13][14] Methods in Molecular Biology.[9] Link

-

Li, X. et al. (2017). Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts. Molecular Cell. Link

-

Chen, Z. et al. (2019). N1-methyladenosine methylation in tRNA and mRNA: machinery, function, and clinical implications. Experimental & Molecular Medicine. Link

-

Ayadi, L. et al. (2019). 2'-O-methylation of rRNA: A conserved and plastic epitranscriptomic mark. Wiley Interdisciplinary Reviews: RNA. Link

-

Liu, F. et al. (2016). ALKBH1-mediated tRNA demethylation regulates translation.[15] Cell. Link

-

Ramanathan, A. et al. (2016). RNA capping and methylation in mRNA vaccines. Vaccines. Link

Sources

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. CMTr mediated 2′-O-ribose methylation status of cap-adjacent nucleotides across animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALKBH3-Mediated M1A Demethylation of METTL3 Endows Pathological Fibrosis:Interplay Between M1A and M6A RNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 9. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 14. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mass spectrometry workflow for identifying 2'-O-Methyl-1-methyladenosine.

Application Note: High-Confidence Identification of 2'-O-Methyl-1-methyladenosine ( ) by LC-MS/MS

Part 1: Introduction & Analytical Challenge

2'-O-Methyl-1-methyladenosine (

The Isomer Problem

-

: Methylation at N1 (base) and 2'-OH (ribose). Positively charged at neutral pH (pKa

- : Methylation at N6 (base) and 2'-OH (ribose). Neutral at neutral pH.

Standard Mass Spectrometry cannot distinguish these isomers solely by mass. This protocol leverages the distinct polarity (retention time) and chemical reactivity (Dimroth rearrangement) of

Part 2: Workflow Visualization

The following diagram outlines the "Rearrangement-Aware" workflow, ensuring sample integrity during digestion and validation during analysis.

Figure 1: Analytical workflow including a parallel chemical validation step (Dimroth Rearrangement) to confirm N1-methylation.

Part 3: Materials & Methods

Reagents and Chemicals

-

Enzymes: Nuclease P1 (from P. citrinum), Snake Venom Phosphodiesterase (SVP), Antarctic Phosphatase (neutral pH optimum).

-

Solvents: LC-MS grade Acetonitrile, Deionized Water (18.2 MΩ).

-

Additives: Ammonium Bicarbonate (

), Formic Acid. -

Standards: Synthetic

and

Protocol: "Rearrangement-Aware" Enzymatic Digestion

Critical Insight:

Step-by-Step:

-

Dissolution: Dissolve 1–5 µg of RNA in 20 µL of Buffer A (30 mM Sodium Acetate, pH 5.3, 1 mM

). -

Nuclease P1: Add 1 U Nuclease P1. Incubate at 37°C for 2 hours .

-

Mechanism:[2] Releases 5'-monophosphates (

).

-

-

Buffer Adjustment: Add 2 µL of 1 M Ammonium Bicarbonate (freshly prepared) to raise pH to ~7.5 (Neutral). Do not exceed pH 8.0.

-

Dephosphorylation: Add 0.5 U Antarctic Phosphatase (or similar neutral-active phosphatase) and 0.05 U Snake Venom Phosphodiesterase.

-

Incubation: Incubate at 37°C for 2 hours .

-

Filtration: Filter through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.

-

Storage: Analyze immediately or store at -80°C. Avoid repeated freeze-thaw.

Protocol: LC-MS/MS Acquisition

Chromatographic Strategy:

Due to the N1-methyl group,

LC Parameters:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: High-strength Silica C18 (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: HSS T3 is preferred for retaining polar nucleosides.

-

Mobile Phase A: 5 mM Ammonium Formate in Water, pH 5.3 (adjusted with formic acid).

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0–2 min: 0% B (Isocratic hold for polar retention)

-

2–10 min: 0% -> 15% B

-

10–12 min: 15% -> 80% B (Wash)

-

12–15 min: 0% B (Re-equilibration)

-

MS Parameters (Source):

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

MRM Transitions (Quantification & ID):

| Analyte | Precursor Ion (

Note: The transition 296.1 -> 150.1 corresponds to the loss of the methylated ribose (146 Da), leaving the methylated adenine base (

Part 4: Data Analysis & Validation (The Dimroth Test)

Interpreting the Chromatogram

- Peak: Expect a peak eluting early (typically 2–4 min on HSS T3) due to its cationic nature.

- Peak: If present, this isomer will elute later (typically 8–10 min) due to the hydrophobic N6-methyl and lack of charge.

The Self-Validating Protocol: Dimroth Rearrangement

To confirm that your "early peak" is indeed N1-methylated (

-

Take an aliquot of your digested sample.

-

Adjust pH: Add Ammonium Carbonate or NaOH to reach pH 10–11 .

-

Heat: Incubate at 60°C for 1 hour .

-

Neutralize: Add Formic acid to return to pH 5.

-

Re-inject: Analyze via LC-MS.

Result Interpretation:

-

True

: The early peak (296 -> 150) will disappear or significantly decrease . A new/increased peak at the -

False Positive: If the peak remains stable, it is not an N1-methylated species.

Part 5: References

-

Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols, 9(4), 828–841. Link

-

Mauer, J., et al. (2017). "Reversible methylation of m6Am in the 5′ cap controls mRNA stability." Nature, 541, 371–375. Link

-

Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research, 43(20), 9950–9964. Link

-

Macon, J.B. & Wolfenden, R. (1968). "1-Methyladenosine.[4][5][6][7] Dimroth rearrangement and reversible reduction." Biochemistry, 7(10), 3453–3458. Link

Sources

- 1. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversible methylation of m6Am in the 5′ cap controls mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modomics - A Database of RNA Modifications [genesilico.pl]

- 5. researchgate.net [researchgate.net]

- 6. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer [mdpi.com]

- 7. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

Application Note & Protocol: A Robust and Scalable Synthesis of 2'-O-Methyl-1-methyladenosine Phosphoramidite for Therapeutic Oligonucleotide Development

Abstract

Modified oligonucleotides are at the forefront of therapeutic innovation, offering unprecedented specificity in modulating gene expression. The dual-modified nucleoside, 2'-O-Methyl-1-methyladenosine (m¹Am), is of significant interest due to its potential to enhance nuclease resistance, modulate duplex stability, and mitigate innate immune responses.[1][2][3] The N1-methylation of adenosine, in particular, disrupts canonical Watson-Crick base pairing and introduces a positive charge, which can alter local RNA structure and protein-RNA interactions.[4][5] This document provides a comprehensive, field-proven protocol for the chemical synthesis of 5'-O-DMT-2'-O-Methyl-N1-methyladenosine-3'-O-(N,N-diisopropylamino) cyanoethyl phosphoramidite. We detail a strategic approach, explaining the causality behind protecting group selection, reaction conditions, and purification methods to ensure a high-yield, scalable, and reproducible synthesis suitable for both research and drug development applications.

Introduction: The Strategic Importance of m¹Am in RNA Therapeutics

The therapeutic potential of synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is often limited by their susceptibility to enzymatic degradation and off-target effects. Chemical modifications are essential to overcome these hurdles.

-

2'-O-Methylation (2'-O-Me): This modification is one of the most common in nature and is widely employed in therapeutic oligonucleotides.[2][3] The methyl group at the 2'-hydroxyl position locks the ribose sugar in a C3'-endo pucker, characteristic of A-form RNA helices. This pre-organization enhances binding affinity to complementary RNA targets and provides significant protection against endonuclease degradation.[2][3]

-

N1-Methylation (m¹A): Unlike the more common N6-methyladenosine (m⁶A), methylation at the N1 position occurs on the Watson-Crick pairing face.[4][6] This modification prevents standard A-U pairing, introduces a positive charge under physiological conditions, and can profoundly influence the secondary and tertiary structure of RNA.[4][5] In nature, m¹A is a conserved post-transcriptional modification found in tRNA and rRNA, where it is crucial for proper folding and function.[4][7] Its incorporation into synthetic oligonucleotides offers a unique tool to probe and manipulate RNA structure and function.

The combination of these two modifications in a single nucleoside, 2'-O-Methyl-1-methyladenosine, creates a valuable building block for developing highly stable and specific RNA-based therapeutics. This guide provides a robust synthetic pathway to its phosphoramidite derivative, the key reagent for automated solid-phase oligonucleotide synthesis.[][9]

Overall Synthetic Strategy

The synthesis of the target phosphoramidite requires a multi-step approach involving strategic protection and deprotection of the reactive hydroxyl and amino groups of the starting adenosine nucleoside. The pathway is designed for scalability and purity, with analytical checkpoints at each critical stage.

Caption: Overall synthetic pathway for 2'-O-Methyl-1-methyladenosine phosphoramidite.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical, especially for the phosphitylation step.[10] Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Step 1: Synthesis of 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine

-

Rationale: The initial step involves the protection of the 3' and 5' hydroxyl groups. The 1,3-tetraisopropyldisiloxane-1,3-diyl (TIPS) group is ideal as it selectively protects the cis-vicinal 3' and 5' hydroxyls, leaving the 2'-hydroxyl accessible for the subsequent methylation step.

-

Protocol:

-

Suspend adenosine (1.0 eq) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath under an argon atmosphere.

-

Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS₂Cl₂) (1.1 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1).

-

Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the title compound as a white solid.

-

Step 2: Synthesis of 2'-O-Methyl-3',5'-O-(TIPS)adenosine

-

Rationale: This is a critical regioselective methylation of the free 2'-hydroxyl group. Sodium hydride (NaH) is used as a strong base to deprotonate the hydroxyl, and methyl iodide (MeI) serves as the methyl source.[11][12] Anhydrous conditions are paramount to prevent quenching of the base.

-

Protocol:

-

Dissolve 3',5'-O-(TIPS)adenosine (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon.

-

Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Stir the suspension at 0 °C for 1 hour.

-

Add methyl iodide (MeI) (2.0 eq) dropwise and stir at room temperature for 6-8 hours.

-

Monitor by TLC (Hexane:EtOAc, 1:1).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture and purify by silica gel chromatography.

-

Step 3: Synthesis of 2'-O-Methyladenosine

-

Rationale: The TIPS protecting group is now removed to liberate the 3' and 5' hydroxyls. Tetrabutylammonium fluoride (TBAF) is a standard reagent for cleaving silyl ethers.

-

Protocol:

-

Dissolve the product from Step 2 (1.0 eq) in THF.

-

Add a 1M solution of TBAF in THF (2.5 eq).

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Concentrate the reaction mixture and purify via silica gel chromatography to yield 2'-O-Methyladenosine.[13]

-

Step 4: Synthesis of 5'-O-Dimethoxytrityl-2'-O-methyladenosine

-

Rationale: For solid-phase synthesis, the 5'-hydroxyl must be protected with a group that can be cleaved under mild acidic conditions at each coupling cycle. The dimethoxytrityl (DMT) group is the industry standard for this purpose.[9][14] The reaction is performed in pyridine, which acts as both a solvent and a base.

-

Protocol:

-

Co-evaporate 2'-O-Methyladenosine (1.0 eq) with anhydrous pyridine twice.

-

Dissolve the residue in anhydrous pyridine under argon.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at 0 °C.

-

Stir at room temperature for 12 hours.

-

Monitor by TLC. Upon completion, quench with methanol.

-

Partition the mixture between dichloromethane (DCM) and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography using an eluent containing 1% triethylamine to prevent detritylation on the silica.

-

Step 5: Synthesis of 5'-O-DMT-2'-O-Methyl-1-methyladenosine

-

Rationale: The N1-position of adenosine is less nucleophilic than the exocyclic N6-amino group, making direct and selective methylation challenging. This step often requires careful optimization of the base and solvent system to favor N1-alkylation.

-

Protocol:

-

Dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in an anhydrous, non-protic solvent like DMF or acetonitrile.

-

Add a non-nucleophilic base (e.g., DBU or proton sponge) (1.2 eq).

-

Add methyl iodide (MeI) (3.0 eq) and stir the reaction at 40-50 °C for 24-48 hours in a sealed vessel.

-

Monitor the formation of the product by HPLC and/or LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with brine.

-

Dry the organic phase, concentrate, and purify by silica gel chromatography.

-

Step 6: Synthesis of 5'-O-DMT-2'-O-Methyl-1-methyladenosine-3'-O-phosphoramidite

-

Rationale: This is the final and most critical step, converting the 3'-hydroxyl into the reactive phosphoramidite moiety required for oligonucleotide synthesis.[15][16] The reaction is extremely sensitive to moisture and must be performed under strictly anhydrous conditions.[10][17] The phosphitylating agent of choice is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or the more stable 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.[][16]

-

Protocol:

-

Thoroughly dry the nucleoside from Step 5 under high vacuum.

-

Dissolve the dried nucleoside (1.0 eq) in anhydrous dichloromethane under argon.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Cool the solution to 0 °C.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction to completion using ³¹P NMR spectroscopy.[15][18]

-

Quench the reaction with methanol.

-

Dilute with ethyl acetate and wash with cold, saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to a foam.

-

Purify the crude product by precipitation from a concentrated DCM solution into cold n-hexane to yield the final phosphoramidite as a crisp, white foam.

-

Quality Control and Characterization

Rigorous quality control is essential to ensure high coupling efficiencies during oligonucleotide synthesis.[14] The final product and key intermediates should be characterized using a suite of analytical techniques.

Caption: Quality control workflow for the final phosphoramidite product.

Analytical Data Summary:

| Analysis Technique | Purpose | Expected Result for Final Product |

| ³¹P NMR | Confirm phosphitylation, assess purity, detect hydrolysis products | Two distinct singlets (for diastereomers) in the range of 148-152 ppm. Absence of signals around 0-10 ppm (H-phosphonate/phosphate impurities).[15][18][19] |

| ¹H NMR | Confirm structure, presence of protecting groups (DMT, Cyanoethyl) | Characteristic peaks for DMT methoxy groups (~3.75 ppm), anomeric proton, and diisopropylamino groups. |

| RP-HPLC | Determine purity | Major peak with purity >98%. |

| High-Resolution MS | Confirm molecular weight | Calculated mass [M+H]⁺ should match the observed mass within ±5 ppm. |

Application in Oligonucleotide Synthesis

The synthesized 2'-O-Methyl-1-methyladenosine phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesizers.

-

Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the instrument manufacturer (typically 0.1 M).

-

Coupling: Due to potential steric hindrance, an extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency, similar to other modified phosphoramidites.[20][21]

-

Deprotection: The N1-methyladenosine modification is sensitive to Dimroth rearrangement under standard ammoniacal deprotection conditions, which would convert it to N6-methyladenosine.[22] Therefore, cleavage and deprotection should be carried out under milder, non-aqueous basic conditions (e.g., 2.0 M ammonia in methanol) to preserve the integrity of the m¹A modification.[22]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 2'-O-Methyl-1-methyladenosine phosphoramidite. By explaining the rationale behind each synthetic step and incorporating critical quality control checkpoints, this guide equips researchers and drug developers with a reliable method to produce this valuable modified nucleoside. The successful synthesis and incorporation of m¹Am into oligonucleotides will enable further exploration of its unique properties in the development of next-generation RNA therapeutics.

References

-

Xiong, J., et al. (2024). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Glen Research. (2024). The Glen Report. Available at: [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Available at: [Link]

-

Glen Research. (2010). Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers. Available at: [Link]

-

Matuszewski, B. & Sochacka, E. (2014). 1-Methyladenosine Synthesis and Characterization. ResearchGate. Available at: [Link]

-

Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. Available at: [Link]

-

Guo, S., et al. (2025). 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Molecular Therapy - Nucleic Acids. Available at: [Link]

-

Glen Research. Natural DNA Phosphoramidites and Supports. Available at: [Link]

-

Glen Research. (2008). Glen Report 20.12: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Available at: [Link]

- Google Patents. (2010). WO2010021897A1 - Nucleosidic phosphoramidite crystalline material and a process for purifying the same.

-

Glen Research. (2009). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Available at: [Link]

-

ResearchGate. 31P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... Available at: [Link]

-

Yamauchi, K., Nakagima, T., & Kinoshita, M. (1980). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Biochimica et Biophysica Acta. Available at: [Link]

-

Broom, A. D., & Robins, R. K. (1965). The Direct Preparation of 2'-O-Methyladenosine from Adenosine. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. (2006). US7030230B2 - Process of purifying phosphoramidites.

-

MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]

-

ResearchGate. (2025). Improved Synthesis of Phosphoramidite-Protected N-Methyladenosine via BOP-Mediated SNAr Reaction. Available at: [Link]

-

ResearchGate. 4.5 Scheme showing the preparation of 2′-O-MTHP-6-N-benzoyladenosine.... Available at: [Link]

-

Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. Available at: [Link]

-

Xie, C., et al. (2012). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. Available at: [Link]

-

Glen Research. (2007). Glen Report 19.12 - 1-Methyl-Adenine in nucleic acids. Available at: [Link]

-

Stec, W. J., & Lopusinski, A. (1981). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Nucleic Acids Research. Available at: [Link]

-

Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Available at: [Link]

-

Semantic Scholar. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Available at: [Link]

-

Sheng, J. (2018). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Liu, J., et al. (2024). Research progress of N1-methyladenosine RNA modification in cancer. Journal of Translational Medicine. Available at: [Link]

-

eScholarship, University of California. (2023). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and.... Available at: [Link]

-

PubMed. (1965). THE DIRECT PREPARATION OF 2'-O-METHYLADENOSINE FROM ADENOSINE. Available at: [Link]

-

ResearchGate. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Available at: [Link]

Sources

- 1. 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 12. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 16. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. entegris.com [entegris.com]

- 18. mdpi.com [mdpi.com]

- 19. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cambio.co.uk [cambio.co.uk]

- 21. glenresearch.com [glenresearch.com]

- 22. par.nsf.gov [par.nsf.gov]

Antibody-based enrichment for 2'-O-Methyl-1-methyladenosine sequencing.

Application Note: Antibody-Based Enrichment for 2'-O-Methyl-1-methyladenosine (

Part 1: Executive Summary & Technical Context

The Challenge of the Dual Modification

Sequencing 2'-O-Methyl-1-methyladenosine (

-

The

moiety: Positively charged, blocks Watson-Crick base pairing, and causes Reverse Transcriptase (RT) arrest or misincorporation.[1] -

The

moiety: Located on the ribose sugar, it confers hydrolytic stability but is "silent" in standard sequencing unless specific exclusion chemistries (RiboMethSeq) are used.

The Antibody Strategy

While no commercial antibody exclusively targets the combined

Part 2: Detailed Experimental Protocol

Phase A: Input Preparation & Fragmentation

Rationale:

Materials:

-

Total RNA (DNase treated) or Poly(A)+ RNA.

-

Fragmentation Reagent (Zn2+ based preferred over Mg2+ to prevent non-specific hydrolysis of

sites). -

Anti-m1A Monoclonal Antibody (Validated clones: e.g., Clone 106 or similar commercial equivalents).

Protocol Steps:

-

Input Normalization: Start with 50-100

g Total RNA or 2-5 -

Fragmentation: Incubate RNA with Zn-fragmentation buffer at 94°C for 3-5 minutes (target ~150 nt).

-

Critical Check: Stop reaction immediately with 50 mM EDTA. Analyze 1

L on a bioanalyzer/TapeStation.

-

-

Decapping (Optional but Recommended): If targeting

at the Cap+1 position (Cap 2 structure), enzymatic decapping (e.g., RppH) may increase antibody accessibility, though standard MeRIP usually works on intact caps.

Phase B: Antibody-Bead Conjugation & Immunoprecipitation (IP)

Rationale: Direct conjugation of antibody to beads reduces background compared to indirect methods. We use Protein A/G magnetic beads for maximum binding capacity.

Protocol Steps:

-

Bead Preparation: Wash 50

L Protein A/G Magnetic Beads (per sample) twice with IP Buffer (10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40). -

Antibody Binding: Resuspend beads in 200

L IP Buffer. Add 3-5 -

Washing: Wash bead-antibody complex 3x with IP Buffer to remove unbound antibody.

-

RNA Capture: Add fragmented RNA (from Phase A) + RNase Inhibitor (1 U/

L) to the beads. Bring volume to 500 -

Incubation: Rotate at 4°C for 2-4 hours. Do not incubate overnight, as this increases non-specific RNA binding (background).

Phase C: Stringent Washing & Elution

Rationale: The

Protocol Steps:

-

Low Salt Wash: 2x washes with IP Buffer (150 mM NaCl).

-

High Salt Wash: 2x washes with High-Salt IP Buffer (50 mM Tris-HCl, 300 mM NaCl , 0.1% NP-40). Note: Do not exceed 300 mM NaCl as m1A binding can be disrupted.

-

Elution (Competitive):

-

Resuspend beads in 100

L Elution Buffer containing 20 mM -

Incubate 1 hour at 4°C with shaking.

-

Alternative (if competitor unavailable): Digest with Proteinase K (30 mins at 50°C), followed by phenol-chloroform extraction.

-

-

Precipitation: Recover RNA using Ethanol/Glycogen precipitation.

Phase D: Library Preparation (The "Read-Through" Problem)

Rationale:

Option 1: Mismatch Signature (TGIRT/SuperScript IV + Mn2+)

To detect the mutation signature of

-

RT Enzyme: TGIRT-III (Thermostable Group II Intron Reverse Transcriptase) or SuperScript IV.

-

Buffer Modification: Supplement RT buffer with 1 mM

(Manganese) to promote mismatch incorporation over truncation. -

Outcome:

sites appear as T-to-C mismatches or truncations.

Option 2: Demethylase Treatment (Validation)

To confirm the peak is

-

Split the IP eluate into two aliquots.

-

Treat Aliquot A with AlkB (or FTO) demethylase. Leave Aliquot B untreated.

-

peaks will disappear in Aliquot A.

-

Note: AlkB removes the

methyl group but leaves the 2'-O-methyl (

-

Part 3: Data Visualization & Workflows

Figure 1: The Enrichment Workflow

Caption: Schematic of the antibody-based enrichment strategy. RNA is fragmented and immunoprecipitated with Anti-m1A.[3][6][7] The dual nature of

Part 4: Data Summary & Troubleshooting

Table 1: Critical Parameters for

| Parameter | Recommended Condition | Why? |

| Input Amount | >50 | |

| Fragmentation | 100-150 nt | Smaller fragments improve spatial resolution of the IP peak. |

| Salt (Wash) | Max 300 mM NaCl | |

| Elution | Competitive (Free m1A) | Cleaner than Proteinase K; avoids eluting non-specifically bound proteins. |

| Reverse Transcriptase | TGIRT-III or SSIV | Standard MMLV stops at |

Troubleshooting the "Dual" Nature (

-

Issue: How do I know it's

and not just -

Solution: The antibody enriches both.[3]

-

Step 1: Confirm

via AlkB sensitivity (AlkB removes N1-methyl). -

Step 2: Confirm

(2'-O-methyl) by analyzing the RiboMethSeq score (resistance to alkaline hydrolysis) at the same locus, or by observing specific RT pauses at low dNTP concentrations which are characteristic of 2'-O-methylation.

-

Part 5: References

-

Dominissini, D., et al. (2016). "The dynamic N(1)-methyladenosine methylome in eukaryotic messenger RNA." Nature. [Link]

-

Core Reference: Establishes the m1A-seq (MeRIP) methodology and antibody validation.

-

-

Li, X., et al. (2016). "Transcriptome-wide map of N(1)-methyladenosine methylome in single-nucleotide resolution." Molecular Cell. [Link]

-

Core Reference: Details the use of TGIRT and demethylase controls for precise mapping.

-

-

CD Genomics. "m1A RNA Methylation Sequencing (m1A-seq)." [Link]

-

Protocol Reference: Commercial workflow for antibody enrichment.[3]

-

-

-

Methodology Reference: While for m6A, the bead/wash logic applies directly to m1A/Am enrichment strategies.

-

-

Antibodies.com. "Anti-2'-O-methyladenosine Antibody (A309551)." [Link][8]

-

Reagent Reference: Verification of antibodies targeting the ribose modification.

-

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Antibody Sequencing Protocol - Creative Proteomics [creative-proteomics.com]

- 3. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 4. youtube.com [youtube.com]

- 5. nanoporetech.com [nanoporetech.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Sequencing Technologies of m1A RNA Modification - CD Genomics [rna.cd-genomics.com]

- 8. Anti-2'-O-methyladenosine Antibody (A309551) | Antibodies.com [antibodies.com]

Mapping 2'-O-Methyl-1-methyladenosine sites in the transcriptome.

Application Note & Protocol

A Multi-Strategy Approach for High-Resolution Mapping of 2'-O-Methyl-1-methyladenosine (m1Am) in the Transcriptome

Abstract

The epitranscriptome, encompassing over 170 distinct chemical modifications of RNA, provides a critical layer of gene regulation. Among these, N1-methyladenosine (m1A) and 2'-O-methylation (Nm) are known to independently modulate RNA structure, stability, and translation. The combined modification, 2'-O-Methyl-1-methyladenosine (m1Am), represents a unique regulatory mark whose transcriptome-wide prevalence and function are still emerging areas of investigation. Mapping m1Am sites presents a significant technical challenge due to the lack of tools that can simultaneously identify both methylation events at a single nucleotide. This guide provides a robust, multi-strategy framework for the confident identification of m1Am sites. We move beyond a single-method approach, detailing a comprehensive workflow that integrates antibody-based enrichment for initial discovery with chemical and enzymatic methods for single-base validation. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to explore this novel aspect of the epitranscriptome with high scientific rigor.

Scientific Background: The Significance of m1A and 2'-O-Methylation

Understanding the individual roles of m1A and Nm is foundational to appreciating the potential function of m1Am.

-

N1-methyladenosine (m1A): This modification adds a methyl group to the N1 position of adenine. The resulting positive charge disrupts canonical Watson-Crick base pairing, significantly impacting RNA secondary structure.[1][2] m1A is installed by methyltransferase complexes like TRMT6/TRMT61A and can be reversed by demethylases such as ALKBH1 and ALKBH3.[3] Functionally, m1A has been shown to have dual effects on mRNA translation; it can either inhibit translation by disrupting codon-anticodon pairing or, when located near the 5' cap, enhance translation efficiency.[3]

-

2'-O-methylation (Nm): This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar. Nm is a common modification in tRNA and rRNA and is also found in mRNA, particularly at the 5' cap in eukaryotes (a structure known as m7GpppNm).[4] This modification is known to protect RNA from nuclease degradation and can modulate protein-RNA interactions.[4]

The co-occurrence of these marks as m1Am likely creates a highly stable, structurally distinct feature in RNA, with profound implications for translation and RNA fate. Mapping its locations is the first step toward elucidating its specific biological functions.

The Core Challenge: A Validated, Multi-Pronged Mapping Strategy

No single technique can currently identify m1Am with absolute certainty in a high-throughput manner. Antibody-based methods may enrich for the modification but lack single-base resolution and can be prone to off-target binding.[5] Conversely, methods that detect either m1A or Nm in isolation cannot confirm their coexistence at the same nucleotide.

Therefore, we propose a phased, self-validating workflow that leverages the strengths of multiple orthogonal techniques. This strategy is designed to first generate a high-confidence list of candidate regions and then validate the precise modification site and its dual identity.

Figure 1: A multi-phase workflow for m1Am mapping.

Methodologies at a Glance

The table below summarizes the core techniques that form our proposed workflow, highlighting their principles, strengths, and limitations.

| Method | Principle | Resolution | Pros | Cons |

| m1A-MeRIP-seq | Immunoprecipitation of RNA fragments with an anti-m1A antibody, followed by high-throughput sequencing.[6][7][8] | ~100-200 nt | Good for initial, transcriptome-wide screening; Enriches for low-abundance modifications. | Low resolution; Antibody specificity is a major concern; Cannot distinguish m1A from m1Am. |

| m1A-MAP / RT-Mutation | m1A blocks Watson-Crick pairing, causing reverse transcriptase to misincorporate bases during cDNA synthesis.[9][10] | Single Nucleotide | High resolution; Does not require a specific antibody. | Underestimates modification stoichiometry; Sequence context can affect mutation rates.[9] |

| Chemical/Enzymatic Controls | Treatment with AlkB demethylase removes the m1A mark, or Dimroth rearrangement converts m1A to m6A, erasing the RT mutation signature.[1][10] | Single Nucleotide | Provides a negative control to confirm the signal is from m1A. | Requires additional experimental steps; Chemical treatments can cause RNA degradation.[1] |

| Nm-seq | Resistance of the 2'-O-methyl group to periodate oxidation and β-elimination is used to selectively enrich for Nm-terminated fragments.[4] | Single Nucleotide | High resolution for Nm; Chemical-based and antibody-independent. | Does not detect m1A; Requires specialized chemical steps. |

Detailed Protocols

Protocol 1: m1A/m1Am Methylated RNA Immunoprecipitation (MeRIP-seq)

This protocol details the enrichment of RNA fragments containing m1A, which serves as the primary method for identifying candidate m1Am regions. The causality behind this choice is that a high-quality anti-m1A antibody should recognize the N1-methyladenosine moiety regardless of the ribose 2' position, making it a viable tool for enriching m1Am-containing fragments.

A. RNA Preparation and Fragmentation

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Ensure high purity (A260/280 ~2.0, A260/230 > 2.0). Assess RNA integrity using a Bioanalyzer; an RNA Integrity Number (RIN) > 7.5 is required.[11]

-

Poly(A) Selection (Optional but Recommended): To focus on mRNA, perform two rounds of poly(A) selection using oligo(dT) magnetic beads.

-

RNA Fragmentation: Fragment 5-10 µg of poly(A)-selected RNA into ~100 nt segments.[11] This is critical for achieving reasonable mapping resolution.

-

Use a metal-ion-based RNA fragmentation buffer.

-

Incubate at 70°C for 10-15 minutes (time may require optimization).

-

Immediately stop the reaction by adding a chelating agent (e.g., EDTA) and purify the fragmented RNA.

-

B. Immunoprecipitation (IP)

Self-Validation Insight: The IP step is the most variable. Running two controls in parallel is non-negotiable for a trustworthy outcome: (1) an Input sample (a fraction of the fragmented RNA set aside before IP) to correct for transcript abundance biases, and (2) a mock IP with a non-specific IgG antibody to identify background binding.[7]

-

Antibody-Bead Conjugation:

-

Resuspend Protein A/G magnetic beads in IP buffer.

-

Add 5-10 µg of a validated anti-m1A antibody. Note: Antibody validation is paramount. We recommend validating antibody specificity via dot blot with synthetic m1A- and m1Am-containing oligonucleotides and/or by IP-mass spectrometry.[12][13]

-

Incubate for 1 hour at 4°C with rotation to conjugate.

-

Wash the beads three times with IP buffer to remove unbound antibody.

-

-

Immunoprecipitation Reaction:

-

Take 10% of your fragmented RNA and set it aside as the Input control .

-

Add the remaining fragmented RNA to the antibody-conjugated beads.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing: Perform a series of stringent washes to remove non-specifically bound RNA. This typically involves washes with low-salt, high-salt, and LiCl buffers.

-

Elution: Elute the bound RNA from the beads, typically using a buffer containing Proteinase K or a competitive elution with a high concentration of free m1A nucleosides.

-

RNA Purification: Purify the eluted RNA (IP sample) and the Input sample.

C. Library Preparation and Sequencing

-

Construct sequencing libraries from the IP and Input RNA samples using a strand-specific library preparation kit suitable for fragmented RNA.

-

Perform high-throughput sequencing (e.g., Illumina platform), aiming for a minimum of 20-30 million reads per sample.

Figure 2: Step-by-step workflow for the m1A-MeRIP-seq protocol.

Protocol 2: Base-Resolution Validation using m1A-Induced RT Signatures

This protocol leverages the fact that m1A's positive charge and non-canonical pairing face impede reverse transcriptase, leading to a detectable "signature" of mutations or stops in the resulting cDNA.[2][14] By comparing the signature in untreated RNA to RNA where m1A has been removed, one can validate the m1A component of a candidate site.

-

RNA Preparation: Use the same high-quality RNA source as for MeRIP-seq. Select transcripts of interest identified from the MeRIP-seq peak data.

-

Control Treatment (The Self-Validating Step):

-

Sample A (Test): Aliquot of untreated RNA.

-

Sample B (Control): Treat an identical aliquot with a method to remove the m1A signature. Two options are:

-

Enzymatic Demethylation: Incubate RNA with a purified AlkB family demethylase (e.g., ALKBH3) which removes the methyl group from the N1 position.[10]

-

Chemical Conversion (Dimroth Rearrangement): Treat RNA under alkaline conditions to chemically rearrange m1A to the more stable N6-methyladenosine (m6A), which does not typically induce RT errors.[1]

-

-

-

Reverse Transcription: Perform reverse transcription on both Sample A and Sample B.

-

Library Preparation & Sequencing: Prepare libraries for targeted amplicon sequencing or perform whole-transcriptome sequencing. Deep sequencing is essential to accurately quantify misincorporation rates.

-

Data Analysis: Align reads and analyze the mismatch/mutation rate at each adenine residue within the candidate regions identified by MeRIP-seq. A true m1A site will show a significantly higher mismatch rate in Sample A compared to the near-baseline rate in Sample B.

Sources

- 1. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical manipulation of m1A mediates its detection in human tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m1A Mapping Methods Guide: m1A-MeRIP-seq vs m1A-quant-seq - CD Genomics [cd-genomics.com]

- 7. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 8. MoAIMS: efficient software for detection of enriched regions of MeRIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qian.human.cornell.edu [qian.human.cornell.edu]

- 11. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 12. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Evolution of a Reverse Transcriptase to Map N1-Methyladenosine in Human mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Bioinformatics pipeline for identifying dual-modified nucleosides from sequencing data.

A Bioinformatics Pipeline for Dual-Modified Nucleoside Detection via Direct RNA Sequencing

Executive Summary

The "epitranscriptome" is not merely a collection of isolated marks but a complex combinatorial code. Dual-modified nucleosides—such as the hypermodified bases in tRNAs (e.g.,

Standard Short-Read Sequencing (SRS) fails to detect these combinatorial states because it requires chemical conversion (e.g., bisulfite) or antibody immunoprecipitation, which either erases the modification or fragments the RNA, losing the single-molecule linkage between two sites.

This Application Note details a Third-Generation Sequencing pipeline utilizing Oxford Nanopore Technologies (ONT) Direct RNA sequencing. By analyzing the raw ionic current disturbances caused by steric hindrance in the nanopore, this pipeline allows researchers to identify co-occurring modifications on the same single strand , resolving the "crosstalk" that typically confounds standard basecallers.

The Challenge: Signal Superposition

In Nanopore sequencing, a motor protein ratchets RNA through a protein pore (CsgG). The ionic current is determined by the specific k-mer (5 nucleotides) residing in the pore's sensing constriction.

-

Single Modification: A single m6A alters the current trace of the k-mer DRACH.

-

Dual Modification: If an RNA strand contains both m6A and a neighboring 2'-O-methylation (Nm), the physicochemical properties of the k-mer change drastically. The resulting signal is not a linear sum of Mod A and Mod B; it is a unique, complex signal state (a "superposition").

Standard basecallers trained only on canonical bases or single modifications will often "fail" these regions, resulting in basecalling errors (mismatches/deletions) or low-confidence scores.[1] This pipeline exploits these specific failure modes and signal deviations to identify dual modifications.

Figure 1: The Physics of Dual-Modification Detection

Caption: Figure 1. Dual modifications create a unique ionic current signature (red) distinct from canonical (green) or single-modification (yellow) traces due to combinatorial steric hindrance within the pore.

Computational Pipeline & Protocol

This protocol assumes the use of SQK-RNA004 chemistry (latest generation) which offers higher accuracy and better motor protein control than the legacy RNA002.

Phase A: Data Acquisition & Basecalling

Objective: Generate basecalls while preserving raw signal data and modification probabilities.

-

Input: Raw .pod5 files (the standard ONT raw data format).[1]

-

Tool: Dorado (v0.8.0 or higher).[1]

-

Command:

-

Technical Insight: We use the sup (super accurate) model to minimize sequencing errors that could be mistaken for modifications. The --modified-bases flag enables the built-in neural network to tag probabilities for known single mods (m6A, m5C).

-

Phase B: Alignment & Reference Mapping

Objective: Map reads to the transcriptome to establish coordinate systems.

-

Tool: samtools and minimap2.[1]

-

Protocol:

Phase C: The "Dual" Detector (Comparative Signal Analysis)

Since no current "out-of-the-box" model perfectly classifies all dual modifications, the most robust method is Comparative Nanopore Sequencing (e.g., using Nanocompore or xPore). This involves comparing your sample against a "Knockout" or "Unmodified" control (IVT RNA).

Workflow:

-

Resquiggling: Map the raw electrical signal to the aligned sequence.[1]

-

Signal Comparison: Compare the current intensity and dwell time distributions of your sample vs. a control.

-

Logic:

-

If Signal

Reference: Unmodified .[1] -

If Signal shifts to Cluster A: Mod A .

-

If Signal shifts to Cluster B (distinct from A): Dual/Complex Mod .

-

Figure 2: The Bioinformatics Workflow

Caption: Figure 2. End-to-end pipeline. Raw signals are processed via Dorado, aligned, and then subjected to comparative signal analysis (GMM) to separate single vs. dual modification clusters.

Validation & Quality Control

Trustworthiness in dual-modification calling is paramount. You must validate that the signal shift is not a random sequencing error.

Validation Protocol: The "Stoichiometry Check"

Dual modifications often result in specific "error signatures" (systematic mismatches) in the basecalled sequence.

| Feature | Single Mod (e.g., m6A) | Dual Mod (e.g., m6A + Nm) |

| Basecalling Accuracy | High (>90%) | Low (<70%) |

| Error Type | Occasional Mismatch | Systematic Deletion or "N" call |

| Current Shift | ~2-5 pA deviation | >10 pA deviation or unique dwell time |

| Validation Method | Antibody (MeRIP-Seq) | Mass Spec (LC-MS/MS) or Synthetic Control |

Step-by-Step Validation:

-

Synthetic Spike-ins: Design an oligo with Mod A, Mod B, and Mod A+B. Run this alongside your biological sample.

-

PCA Analysis: Extract signal features (mean current, standard deviation, dwell time) for the site of interest.[1] Plot a PCA.[1]

-

Success Criteria: You should see three distinct clusters (Unmodified, Single Mod, Dual Mod).[1] If the "Dual" points merge with the "Single" points, the pore cannot resolve them.

-

References

-

Oxford Nanopore Technologies. (2025).[1][2] Dorado Basecaller Documentation. Retrieved from [Link]

-

Pratanwanich, P. N., et al. (2021).[1][3] Identification of differential RNA modifications from nanopore direct RNA sequencing with xPore. Nature Biotechnology.[1] Retrieved from [Link]

-

Leger, A., et al. (2021).[1] RNA modifications detection by comparative Nanopore direct RNA sequencing (Nanocompore). Nature Communications.[1] Retrieved from [Link]

-

Begik, O., et al. (2022).[1] Quantitative profiling of pseudouridylation dynamics in native RNAs with nanopore sequencing. Nature Biotechnology.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Reverse Transcriptase Stalling at 2'-O-Methylated Nucleosides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with reverse transcription (RT) of RNA containing 2'-O-methylated (Nm) nucleosides. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these experimental hurdles and obtain reliable, full-length cDNA synthesis.

Introduction: The Challenge of 2'-O-Methylation for Reverse Transcriptase

2'-O-methylation is a common post-transcriptional modification found in various RNA species, including mRNA, rRNA, tRNA, and snRNA.[1] This modification, where a methyl group is added to the 2' hydroxyl group of the ribose sugar, plays a crucial role in RNA stability, structure, and function.[1] However, for researchers, this seemingly small modification can present a significant obstacle during reverse transcription. The methyl group creates steric hindrance, which can cause the reverse transcriptase enzyme to pause or dissociate from the RNA template, leading to truncated cDNA products and an underrepresentation of modified transcripts in downstream applications like RT-qPCR and RNA sequencing.[2][3][4]

This guide is designed to provide you with the expertise and tools to overcome these challenges, ensuring accurate and efficient reverse transcription of your 2'-O-methylated RNA samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our users face when working with 2'-O-methylated RNA.

Q1: Why is my reverse transcription reaction failing or producing truncated products when I work with certain RNAs?

If you're observing incomplete cDNA synthesis, particularly with RNA known to be heavily modified (like rRNA or certain viral RNAs), stalling at 2'-O-methylated sites is a likely culprit. The methyl group on the 2'-ribose position can physically block the active site of the reverse transcriptase, impeding its progress along the RNA template.[4] This effect is particularly pronounced under suboptimal reaction conditions, such as low dNTP concentrations.[2][3][5][6]

Q2: I've heard that low dNTP concentrations can be used to map 2'-O-methylated sites. How does that work, and how can I avoid it?

The phenomenon of RT stalling at Nm sites is so reliable that it has been harnessed to develop methods for mapping these modifications, such as 2OMe-seq.[7] These techniques intentionally use low dNTP concentrations (e.g., 0.5–4 µM) to induce pausing of the reverse transcriptase at methylated positions, allowing for their identification through sequencing.[6] To avoid this issue in your experiments and encourage read-through, you should use saturating concentrations of dNTPs, typically in the range of 0.5 mM to 1 mM of each.[8]

Q3: Are there specific reverse transcriptase enzymes that are better suited for 2'-O-methylated RNA?

Yes, the choice of reverse transcriptase is critical. While standard enzymes like M-MLV can be used, they are more prone to stalling.[5][6] Engineered reverse transcriptases with higher processivity and thermostability are generally more effective at transcribing through modified and structured regions of RNA. Some highly recommended enzymes include:

-

SuperScript™ III and IV: These are engineered versions of M-MLV RT with reduced RNase H activity and increased thermostability, allowing for reactions at higher temperatures which can help resolve secondary structures.[2] SuperScript IV, in particular, has been shown to be a high-performing enzyme for low-input samples.[9][10]

-

Maxima H Minus Reverse Transcriptase: This enzyme is another excellent choice, known for its high efficiency and ability to synthesize long cDNA fragments up to 20 kb.[11] Comparative studies have shown it to be one of the top-performing reverse transcriptases for single-cell studies, indicating its robustness with low-input and challenging templates.[9][10]

-

Thermostable Group II Intron Reverse Transcriptases (TGIRT-III): These enzymes are highly processive and have high fidelity.[12] TGIRT-III is particularly adept at reading through highly structured and modified RNAs like tRNAs, making it a powerful tool for these challenging templates.[12][13]

Q4: Can RNA secondary structure contribute to the stalling I'm observing?

Absolutely. Complex secondary structures in RNA can act as physical roadblocks for reverse transcriptase, and their effects can be compounded by the presence of 2'-O-methylated nucleosides within these structures. Using a thermostable reverse transcriptase that allows for higher reaction temperatures (50-60°C) can help to melt these secondary structures, making the RNA template more accessible to the enzyme.[1][14] Additionally, the use of additives like betaine or DMSO can further aid in destabilizing RNA secondary structures.[15]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the reverse transcription of 2'-O-methylated RNA.

Issue 1: Low or No cDNA Yield

If you are experiencing low or no cDNA yield, it is crucial to systematically evaluate each component of your reverse transcription reaction.

Caption: A stepwise workflow for troubleshooting low cDNA yield.

-

Assess RNA Quality and Purity:

-

Problem: Degraded or contaminated RNA will lead to poor reverse transcription efficiency.[16]

-